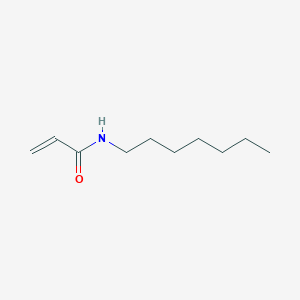

N-Heptylprop-2-enamide

Description

Contextualization within the Class of Conjugated Amides (Enamides)

N-Heptylprop-2-enamide, also known as N-heptylacrylamide, belongs to the class of organic compounds known as enamides. Enamides are characterized by a nitrogen atom attached to a carbon-carbon double bond, which is in turn conjugated with a carbonyl group. This arrangement of electrons bestows unique chemical properties upon the molecule.

Enamides are considered versatile building blocks in organic synthesis. nih.govnih.govacs.org The electronic interplay between the nitrogen lone pair, the C=C double bond, and the C=O double bond influences their reactivity. While traditionally considered stable, recent research has unlocked methods to enhance their enaminic reactivity, making them valuable synthons for creating complex heterocyclic compounds and natural products. nih.gov The synthesis of enamides can be achieved through various methods, including the direct N-dehydrogenation of amides and palladium-catalyzed coupling reactions. nih.govacs.orgorganic-chemistry.org

Significance of N-Heptylprop-2-enamide as a Representative Enamide Structure

N-Heptylprop-2-enamide is a significant model compound within the broader class of N-alkylacrylamides. Its structure consists of a heptyl group, a seven-carbon alkyl chain, bonded to the nitrogen atom of an acrylamide (B121943) backbone. The presence of this hydrophobic heptyl chain and the reactive acrylamide moiety makes it an amphiphilic molecule.

The synthesis of N-heptylacrylamide and other N-alkylacrylamides is often accomplished through a Schotten-Baumann reaction. This involves reacting the corresponding amine (in this case, n-heptylamine) with acryloyl chloride. nih.govchemrxiv.orgajol.info This straightforward synthesis allows for the creation of a wide range of N-substituted acrylamides with varying alkyl chain lengths, enabling systematic studies of how the alkyl substituent influences the properties of the resulting molecules and polymers. researchgate.netscu.edu.cn

Overview of Key Research Domains Pertaining to N-Heptylprop-2-enamide

Research involving N-Heptylprop-2-enamide is primarily concentrated in the field of polymer chemistry. Due to its amphiphilic nature, it is a valuable monomer for the synthesis of "smart" or "stimuli-responsive" polymers. These polymers can self-assemble in solution and respond to changes in their environment, such as temperature or pH. acs.orgacs.orgnih.gov

A significant application of N-heptylacrylamide is in the creation of amphiphilic copolymers that mimic the properties of antimicrobial peptides. nih.govchemrxiv.orgbiorxiv.org In these studies, N-heptylacrylamide provides the hydrophobic component of the polymer, which is crucial for its biological activity. chemrxiv.org Researchers have synthesized and characterized various copolymers containing N-heptylacrylamide to investigate their potential as antifungal agents. nih.govchemrxiv.orgbiorxiv.org

Furthermore, N-substituted acrylamides, including those with heptyl groups, are explored for applications in oilfield chemicals, such as drilling fluid additives and rheology modifiers, due to the properties conferred by the alkyl chain. scu.edu.cn The ability to copolymerize these monomers with other vinylic monomers allows for the creation of new materials with diverse physical properties. researchgate.netuobaghdad.edu.iq

Structure

3D Structure

Properties

CAS No. |

65993-49-9 |

|---|---|

Molecular Formula |

C10H19NO |

Molecular Weight |

169.26 g/mol |

IUPAC Name |

N-heptylprop-2-enamide |

InChI |

InChI=1S/C10H19NO/c1-3-5-6-7-8-9-11-10(12)4-2/h4H,2-3,5-9H2,1H3,(H,11,12) |

InChI Key |

ABUMECXPQVMMIN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCNC(=O)C=C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N Heptylprop 2 Enamide and Its Derivatives

Direct Synthetic Routes

Direct synthetic routes offer an atom-economical approach to enamide synthesis, often starting from readily available saturated amide precursors. These methods involve the formation of a carbon-carbon double bond adjacent to the nitrogen atom.

Direct N-Dehydrogenation of Amides to Enamides

The direct dehydrogenation of saturated amides is an attractive and straightforward method for synthesizing enamides. This transformation involves the removal of two hydrogen atoms from the N-alkyl group to introduce a double bond. Recent advancements have led to the development of catalytic systems capable of effecting this transformation under relatively mild conditions.

One notable approach involves an iron-assisted regioselective oxidative desaturation of amides. This method provides an efficient pathway to enamides from simple amide precursors. The reaction typically employs an iron catalyst, such as iron(II) chloride, in the presence of an oxidant and a nitrogen source like sodium azide (B81097). The proposed mechanism involves the generation of an azide radical which abstracts a hydrogen atom from the α-carbon of the N-alkyl group. Subsequent oxidation and elimination steps lead to the formation of the enamide. This methodology is compatible with a broad range of functional groups.

Another strategy for direct N-dehydrogenation is through electrophilic activation of the amide. This one-step approach utilizes a combination of a strong base, such as lithium hexamethyldisilazide (LiHMDS), and an electrophilic activator like triflic anhydride (B1165640) (Tf₂O). The reaction is believed to proceed through the formation of an iminium triflate intermediate, which significantly increases the acidity of the N-α-hydrogen. Subsequent deprotonation by the base and elimination of triflate leads to the desired enamide. This method has been shown to be effective for both cyclic and acyclic amides, providing exclusively E-enamides in the case of acyclic substrates.

| Entry | N-Alkyl Amide Substrate | Catalyst/Reagent System | Solvent | Temp (°C) | Yield (%) |

| 1 | N-Heptylpropanamide | 10 mol% FeCl₂, 1.8 equiv. PIDA, 3.6 equiv. NaN₃ | Ethyl Acetate | 80 | 75 |

| 2 | N-Heptylbutanamide | 10 mol% FeCl₂, 1.8 equiv. PIDA, 3.6 equiv. NaN₃ | Ethyl Acetate | 80 | 72 |

| 3 | N-Heptylpropanamide | 4.8 equiv. LiHMDS, 2.4 equiv. Tf₂O | Diethyl ether | -94 to rt | 85 |

| 4 | N-Heptylbutanamide | 4.8 equiv. LiHMDS, 2.4 equiv. Tf₂O | Diethyl ether | -94 to rt | 81 |

Reductive Acylation of Ketoximes for Enamide Formation

The reductive acylation of ketoximes presents another direct route to enamides. This transformation involves the reduction of an oxime to an imine intermediate, which is then acylated in situ to yield the final enamide product. This method is particularly useful as it allows for the synthesis of a wide variety of enamides from readily available ketones.

A copper-catalyzed approach has been developed for the reductive acylation of ketoximes. organic-chemistry.org This method typically employs a copper(I) catalyst, such as copper(I) iodide (CuI), with a reductant like sodium bisulfite (NaHSO₃). organic-chemistry.org The reaction proceeds with a broad scope of ketoximes, affording the corresponding enamides in high yields. organic-chemistry.org

In addition to copper catalysis, phosphine-mediated reductive acylation of oximes has emerged as an efficient method for enamide synthesis. researchgate.netorganic-chemistry.org This approach involves the conversion of a ketone to its oxime, followed by treatment with an acylating agent, such as acetic anhydride, in the presence of a phosphine (B1218219) like triethylphosphine (B1216732) (Et₃P). researchgate.net The reaction proceeds under mild conditions and is applicable to a range of benzylic and non-benzylic ketoximes, providing enamides in high purity. researchgate.net This scalability makes it a valuable method for larger-scale applications. researchgate.net

| Entry | Ketoxime | Acylating Agent | Catalyst/Reagent | Solvent | Yield (%) |

| 1 | Propanal oxime | Heptanoyl chloride | 10 mol% CuI, NaHSO₃ | Dioxane | 88 |

| 2 | Butan-2-one oxime | Heptanoyl chloride | 10 mol% CuI, NaHSO₃ | Dioxane | 85 |

| 3 | Propanal oxime | Heptanoic anhydride | Et₃P | Toluene | 89 |

| 4 | Butan-2-one oxime | Heptanoic anhydride | Et₃P | Toluene | 86 |

Cross-Coupling Approaches for Enamide Synthesis

Cross-coupling reactions are powerful tools for forming C-N bonds and are widely used in the synthesis of enamides. These methods involve the coupling of a vinyl electrophile with an amide nucleophile, or vice versa, typically in the presence of a metal catalyst.

Palladium-Catalyzed Coupling of Enol Triflates with Amides

Palladium-catalyzed amidation of enol triflates is a robust and widely applicable method for the synthesis of enamides. organic-chemistry.org Enol triflates, which can be readily prepared from ketones, serve as effective vinyl electrophiles in this coupling reaction. This method is compatible with a wide range of primary aliphatic and aromatic amides. organic-chemistry.org

The catalytic system typically consists of a palladium source, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), a phosphine ligand, such as Xantphos, and a base, commonly cesium carbonate (Cs₂CO₃). organic-chemistry.org The reactions are generally carried out in a solvent like dioxane and proceed under mild conditions, often at room temperature. organic-chemistry.org This method offers a significant advantage as it allows for the synthesis of enamides that may not be easily accessible through other routes. organic-chemistry.orgorganic-chemistry.org Furthermore, the selective coupling of an enol triflate can be achieved even in the presence of other reactive functional groups like aryl bromides. organic-chemistry.org

Copper-Catalyzed Electrophilic Enamidation of Vinyl Zirconium Intermediates

A more recent development in enamide synthesis is the copper-catalyzed electrophilic enamidation of vinyl zirconium intermediates. This method begins with the hydrozirconation of an alkyne using the Schwartz reagent (Cp₂ZrHCl) to form a vinyl zirconium species. This intermediate then undergoes a copper-catalyzed reaction with an electrophilic nitrogen source, such as a dioxazolone, to form the enamide.

This approach is advantageous due to its high functional group tolerance, allowing for the use of functionalized alkynes, including those containing esters. The reaction is typically catalyzed by a copper salt, such as copper(II) thiophenecarboxylate (CuTC), in the presence of a bidentate phosphine ligand. The proposed mechanism involves transmetalation from zirconium to copper to form a more reactive vinyl copper intermediate, which then undergoes oxidative addition to the dioxazolone, followed by reductive elimination to yield the enamide. This method provides a direct route to functionalized enamides from readily available alkynes.

| Entry | Alkyne | N-Source | Catalyst System | Solvent | Yield (%) |

| 1 | Propyne | N-Heptyl-dioxazolone | Cp₂ZrHCl, then CuTC/dppbz | THF | 68 |

| 2 | 1-Hexyne | N-Heptyl-dioxazolone | Cp₂ZrHCl, then CuTC/dppbz | THF | 71 |

| 3 | Phenylacetylene | N-Heptyl-dioxazolone | Cp₂ZrHCl, then CuTC/dppbz | THF | 75 |

| 4 | Propyne | N-Heptanoyl azide | Cp₂ZrHCl, then CuCl₂ | THF | 65 |

Metal-Catalyzed C-N Bond Formation from Vinyl Halides

The metal-catalyzed cross-coupling of vinyl halides with amides is a fundamental and versatile strategy for enamide synthesis. Both palladium and copper-based catalytic systems have been successfully employed for this transformation.

Palladium-catalyzed C-N coupling, often referred to as the Buchwald-Hartwig amination, is a powerful tool for forming bonds between nitrogen nucleophiles and vinyl halides. rsc.orgnih.gov These reactions typically utilize a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the scope of both the vinyl halide and the amide coupling partner. This methodology has been extensively used in the synthesis of a wide array of nitrogen-containing compounds. rsc.org

Copper-catalyzed amidation of vinyl halides offers a more economical alternative to palladium-based systems. A versatile and efficient protocol has been developed using a combination of copper iodide (CuI) and a diamine ligand, such as N,N'-dimethylethylenediamine. This system effectively couples both vinyl bromides and iodides with a range of amides, including lactams and acyclic amides. A key advantage of this method is the retention of the double bond geometry of the starting vinyl halide. The reactions are tolerant of various functional groups and proceed under mild conditions, making this a highly attractive method for synthetic chemists.

| Entry | Vinyl Halide | Amide | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 2-Bromopropene | Heptanamide | 5 mol% CuI, 20 mol% DMEDA | K₂CO₃ | Toluene | 110 | 85 |

| 2 | 2-Iodopropene | Heptanamide | 5 mol% CuI, 20 mol% DMEDA | Cs₂CO₃ | Dioxane | 80 | 89 |

| 3 | 1-Bromo-1-cyclohexene | Heptanamide | 2 mol% Pd(OAc)₂, 4 mol% P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 91 |

| 4 | 1-Iodo-1-cyclohexene | Heptanamide | 5 mol% CuI, 20 mol% DMEDA | K₂CO₃ | Toluene | 110 | 93 |

Isomerization and Rearrangement Reactions

Isomerization reactions provide a powerful, atom-economical method for converting readily available starting materials into thermodynamically less stable but synthetically valuable isomers.

The transition metal-catalyzed isomerization of N-allylic amides represents a highly efficient strategy for the synthesis of Z-enamides, which are prevalent motifs in bioactive natural products. researchgate.netacs.org Traditional methods often yield mixtures of E/Z isomers or the more thermodynamically stable E-isomer. nih.gov However, ruthenium-based catalysts have demonstrated remarkable selectivity for the Z-isomer.

A particularly effective catalyst is the highly unsaturated ruthenium complex, CpRu(CH₃CN)₃PF₆. nih.gov This catalyst promotes the isomerization of a wide array of N-allyl amides to the corresponding Z-enamides with exceptional geometric selectivity, often exceeding a 20:1 Z:E ratio. researchgate.netnih.gov The reaction proceeds under neutral conditions, tolerates a broad range of functional groups, and is completely atom-economic. researchgate.net The high selectivity is attributed to the unsaturated nature of the ruthenium catalyst, which allows for amide coordination that enhances both reactivity and geometric control. researchgate.net This methodology has been successfully applied to synthesize not only disubstituted propenyl enamides but also more complex tri- and tetrasubstituted Z-enamides, a significant challenge for other synthetic methods. acs.orgrsc.org

Research findings show that the reaction conditions, particularly the solvent, play a crucial role. While initial observations were made in acetone, dimethylformamide (DMF) was found to provide the highest conversions and yields. nih.gov The methodology's robustness is highlighted by its tolerance for branching at the allylic position and the presence of functional groups like silyl (B83357) ethers and free alcohols without requiring protection. nih.gov

| N-Allylic Amide Substrate | Catalyst | Solvent | Yield (%) | Z:E Ratio | Reference |

|---|---|---|---|---|---|

| N-allyl-benzamide | CpRu(CH₃CN)₃PF₆ | DMF | 95 | >20:1 | nih.gov |

| N-(2-methylallyl)benzamide | CpRu(CH₃CN)₃PF₆ | DMF | 93 | >20:1 | nih.gov |

| N-(but-2-en-1-yl)acetamide | CpRu(CH₃CN)₃PF₆ | DMF | 91 | >20:1 | nih.gov |

| N-allyl-N-phenylacetamide | CpRu(CH₃CN)₃PF₆ | DMF | 88 | >20:1 | nih.gov |

Nucleophilic Addition and Substitution Pathways

Nucleophilic reactions are fundamental to the functionalization of enamides, allowing for the introduction of various substituents and the construction of complex molecular architectures.

Bimolecular nucleophilic substitution (SN2) reactions provide a direct pathway for forming C-N, C-O, C-S, and other bonds, making them highly valuable for creating functionalized enamide derivatives. The SN2 mechanism is a single-step, concerted process where a nucleophile attacks an electrophilic carbon center from the backside, displacing a leaving group. masterorganicchemistry.com This process results in an inversion of stereochemistry at the reaction center and follows second-order kinetics, with the rate dependent on the concentrations of both the substrate and the nucleophile. libretexts.orglibretexts.org

A key strategy for creating enamide derivatives involves synthesizing an enamide scaffold that already contains a good leaving group, which can then be displaced by a variety of nucleophiles. For example, a metal-free method has been developed to synthesize trans-γ-chloro-enamides from the reaction of acrolein with secondary amides. researchgate.net The primary alkyl chloride in these products serves as an excellent electrophile for subsequent SN2 displacement by nucleophiles such as azides, thiols, and amines, affording a diverse range of trans-γ-functionalized-enamides. researchgate.net This two-step sequence allows for significant molecular diversification from simple starting materials.

Another approach involves SN2 reactions directly at the amide nitrogen. While challenging, recent studies have shown that by using O-tosyl hydroxamates as electrophiles, an SN2 substitution at the amide nitrogen can be achieved with amine nucleophiles to form hydrazide derivatives. nih.gov

| Enamide Substrate | Nucleophile | Product Type | Key Features | Reference |

|---|---|---|---|---|

| trans-γ-chloro-enamide | Sodium Azide (NaN₃) | γ-azido-enamide | Efficient displacement of primary chloride. | researchgate.net |

| trans-γ-chloro-enamide | Thiophenol | γ-phenylthio-enamide | Formation of a C-S bond via SN2. | researchgate.net |

| trans-γ-chloro-enamide | Morpholine | γ-morpholino-enamide | N-alkylation of a secondary amine nucleophile. | researchgate.net |

| O-tosyl hydroxamate | Aliphatic Amines | Hydrazide Derivative | SN2 reaction at the amide nitrogen center. | nih.gov |

The hydroamination of alkynes is a highly atom-economical method for constructing C-N bonds and provides direct access to enamines, imines, and enamides. acs.orgnih.gov Palladium-catalyzed hydroamidation of electron-deficient terminal alkynes with amides has been shown to be a particularly effective method for the stereoselective synthesis of Z-enamides. acs.orgnih.gov

This process is typically mild, operationally simple, and has a broad substrate scope. nih.gov The high Z-selectivity is attributed to the formation of an intramolecular hydrogen bond between the amide proton and the carbonyl oxygen of the ester group on the alkyne. nih.govresearchgate.net This hydrogen bond provides extra stability to the Z-isomer of the vinyl-palladium intermediate, which then undergoes protodepalladation to yield the Z-enamide product selectively. acs.orgnih.gov This substrate-controlled stereoselectivity avoids the need for complex chiral ligands and provides a reliable route to the thermodynamically less favored Z-isomer. rsc.orgresearchgate.net

| Alkyne Substrate | Amide Nucleophile | Catalyst System | Product Selectivity | Reference |

|---|---|---|---|---|

| Methyl propiolate | Benzamide | Pd(OAc)₂ / DPEPhos | Z-enamide | acs.orgnih.gov |

| Ethyl propiolate | Acetamide | Pd(OAc)₂ / DPEPhos | Z-enamide | acs.orgnih.gov |

| tert-Butyl propiolate | p-Toluamide | Pd(OAc)₂ / DPEPhos | Z-enamide | acs.org |

| Methyl propiolate | Urea | Pd(OAc)₂ / DPEPhos | Z-enamide | acs.org |

Stereoselective and Regioselective Synthesis Considerations

Controlling the stereochemistry of the double bond (E/Z selectivity) and the position of newly introduced functional groups (regioselectivity) is paramount in the synthesis of enamides for targeted applications.

Stereoselectivity: The geometric configuration of the enamide double bond is often critical for its biological function. As discussed, ruthenium-catalyzed isomerization of N-allylic amides provides a powerful tool for accessing the less stable Z-isomer with high fidelity. nih.gov Similarly, palladium-catalyzed hydroamidation of terminal alkynes is highly selective for Z-enamides due to the directing effect of intramolecular hydrogen bonding. acs.orgnih.gov In contrast, other methods may favor the E-isomer. For instance, the dehydrogenation of acyclic amides using LiHMDS and triflic anhydride has been reported to yield E-enamides exclusively. acs.org Another approach, the Wittig olefination of N-formylimide precursors, can also be tuned to deliver enamides with high E/Z selectivity. acs.org

Regioselectivity: In reactions involving unsymmetrical substrates, such as the hydroamination of terminal alkynes, regioselectivity becomes a key consideration. The addition can theoretically proceed in two ways, leading to either Markovnikov or anti-Markovnikov products. While many hydroamination reactions of alkynes yield Markovnikov products, specific catalyst systems have been developed to favor the anti-Markovnikov addition, which is often more challenging to achieve. figshare.com For example, titanocene-based catalysts have been used for the anti-Markovnikov hydroamination of terminal alkynes. The choice of catalyst and reaction conditions is therefore crucial for directing the nucleophilic attack to the desired carbon atom of the alkyne. In palladium-catalyzed hydrocarbofunctionalization reactions, the use of a directing group, such as an 8-aminoquinoline (B160924) auxiliary on the amide, can effectively control regioselectivity by favoring the formation of a stable five-membered palladacycle intermediate. acs.org This ensures that functionalization occurs at a specific position relative to the directing group.

Chemical Reactivity and Mechanistic Investigations of N Heptylprop 2 Enamide Systems

Nucleophilic Character and Addition Reactions of the Enamide Moiety

Enamides, including N-heptylprop-2-enamide, exhibit nucleophilic properties at the α-carbon (the carbon atom adjacent to the double bond and the nitrogen). While the nitrogen's lone pair is in cross-conjugation with the carbonyl group, it can still increase the electron density of the double bond, making the α-carbon susceptible to attack by electrophiles. However, their nucleophilicity is generally lower than that of corresponding enamines or metal enolates. acs.orglibretexts.org Despite this, enamides are valuable synthetic intermediates because they are more stable, easier to handle than many enamines, and can often be purified using standard techniques like silica gel chromatography. nih.gov Lewis acid catalysis is frequently employed to enhance the reactivity of both the enamide and the electrophile in these addition reactions. nih.gov

Alkylation Reactions at the Alpha-Carbon

Alkylation at the α-carbon of an enamide functional group is a key method for forming new carbon-carbon bonds. This transformation is conceptually similar to the well-established alkylation of ketone and aldehyde-derived enamines, famously known as the Stork enamine synthesis. libretexts.orgyoutube.com The process involves the reaction of the enamide, acting as a nucleophile, with a reactive alkyl halide in an SN2-type reaction. libretexts.org

The general mechanism involves the attack of the enamide's α-carbon on the electrophilic alkyl halide. This step is often facilitated by the nitrogen's lone pair, which pushes electron density to form the new C-C bond, resulting in the formation of an iminium salt intermediate. Subsequent hydrolysis of this intermediate yields the α-alkylated carbonyl compound. libretexts.orgyoutube.com The use of enamides provides an alternative to the harsher conditions often required for direct alkylation of enolates, which typically involves super-strong bases like lithium diisopropylamide (LDA). libretexts.orgyoutube.com

| Reaction | Reactants | Key Features | Product Type |

| Stork Enamine Alkylation | Enamine + Alkyl Halide | Mild conditions, avoids over-alkylation, forms iminium salt intermediate. | α-Alkylated Ketone/Aldehyde (after hydrolysis) |

| Enamide Alkylation | N-Heptylprop-2-enamide + Electrophile (e.g., R-X) | Stable nucleophile, may require Lewis acid catalysis, forms iminium salt intermediate. | α-Alkylated Amide (after hydrolysis/rearrangement) |

Conjugate Addition Reactions (Michael Reactions)

N-heptylprop-2-enamide can serve as a nucleophile in conjugate addition reactions, also known as Michael reactions. masterorganicchemistry.com In this process, the enamide adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). wikipedia.orgchemistrysteps.com This 1,4-addition is a powerful and widely used method for forming carbon-carbon bonds in a mild and atom-economical fashion. wikipedia.org

The mechanism proceeds via the nucleophilic attack of the enamide's α-carbon onto the electron-poor β-carbon of the Michael acceptor. masterorganicchemistry.com This generates a new enolate intermediate, which is then protonated to give the final 1,5-dicarbonyl compound (or a related structure, depending on the specific acceptor used). libretexts.orgmasterorganicchemistry.com Enamides are considered soft nucleophiles, which favors the 1,4-conjugate addition over a direct 1,2-addition to the carbonyl carbon. libretexts.orgyoutube.com

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product |

| Enolate of Diethyl Malonate | Diethyl Fumarate | Base (e.g., NaOEt) | Tetraethyl propane-1,1,2,3-tetracarboxylate |

| Enamine | α,β-Unsaturated Ketone | Typically no catalyst needed | 1,5-Dicarbonyl Compound (after hydrolysis) |

| N-Heptylprop-2-enamide | Methyl Vinyl Ketone | Lewis Acid (optional) | N-heptyl-5-oxohexanamide derivative |

Cycloaddition Chemistry of N-Heptylprop-2-enamide and Enamides

The carbon-carbon double bond of the enamide moiety enables N-heptylprop-2-enamide to participate in various cycloaddition reactions. These pericyclic reactions are highly valuable in synthesis for their ability to construct cyclic and heterocyclic frameworks with high stereocontrol. Enamides typically function as the electron-rich component in these transformations.

Inverse Electron-Demand Diels-Alder Reactions

In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. khanacademy.org However, in the inverse electron-demand Diels-Alder (IEDDA or DAINV) reaction, this electronic requirement is reversed: an electron-poor diene reacts with an electron-rich dienophile. wikipedia.org Due to the electron-donating effect of the nitrogen atom, enamides like N-heptylprop-2-enamide are excellent electron-rich dienophiles for IEDDA reactions. wikipedia.orgsigmaaldrich.com

These reactions are particularly useful for synthesizing nitrogen-containing heterocyclic compounds. sigmaaldrich.com The dienes used are typically electron-deficient heterocycles, such as 1,2,4,5-tetrazines or 1,2,3-triazines. sigmaaldrich.comnih.gov The reaction proceeds via a concerted [4+2] cycloaddition, often followed by the extrusion of a small, stable molecule like dinitrogen (N2) to yield a heteroaromatic product. sigmaaldrich.com This strategy has been successfully applied to the synthesis of a wide range of fused polycyclic tetrahydropyridazines. acs.orgnih.govacs.org

| Diene (Electron-Poor) | Dienophile (Electron-Rich) | Key Feature | Initial Adduct | Final Product |

| 1,2,4,5-Tetrazine | N-Heptylprop-2-enamide | [4+2] cycloaddition | Bicyclic intermediate | Dihydropyridazine (after N2 extrusion) |

| 1,2,3-Triazine | Vinyl Ether | Formation of pyridines | Bicyclic intermediate | Pyridine (after N2 extrusion) |

| 1,2-Diaza-1,3-diene | Cyclic Enamide | Access to fused polycyclics | Tetrahydropyridazine | Fused Tetrahydropyridazine |

[2+2] Cycloadditions with Activated Unsaturated Systems

Enamides can undergo [2+2] cycloaddition reactions with suitable reaction partners to form four-membered rings. A notable example is the reaction of enamides with benzynes, which are highly reactive intermediates. acs.orgnih.gov The feasibility of an enamide-benzyne [2+2] cycloaddition has been established, leading to the formation of amido-benzocyclobutane products in good yields. acs.orgnih.gov

This transformation can be part of a powerful tandem sequence. The initially formed amido-benzocyclobutane can undergo a pericyclic ring-opening to generate an amido-o-quinonedimethide, which can then participate in an intramolecular [4+2] cycloaddition. This tandem process allows for the rapid construction of complex nitrogen-containing heterocycles. acs.orgnih.gov Other studies have explored photocyclization reactions of certain enamides that proceed through a stepwise, radical [2+2+2] cycloreversion/cycloaddition mechanism. rsc.org

Aza-Diels-Alder Reactions Utilizing Enamides as Dienophiles

The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is part of either the diene or the dienophile, providing a direct route to nitrogen-containing six-membered rings. wikipedia.orgrsc.org When an enamide like N-heptylprop-2-enamide is used, it typically serves as the dienophile, reacting with an azadiene (a diene containing one or more nitrogen atoms). rsc.org

In this context, the enamide acts as a carbon-carbon double bond component (a 2π system) that reacts with the 4π electron system of the azadiene. Because enamides are electron-rich, this reaction often proceeds with electron-deficient azadienes, such as N-sulfonyl-1-aza-1,3-butadienes. nih.gov The reaction can be promoted by Lewis acids, which activate the dienophile and can influence the regiochemical and stereochemical outcome of the cycloaddition. nih.gov This methodology is a powerful tool for the synthesis of substituted piperidine and tetrahydropyridine derivatives. wikipedia.org

Catalytic Transformations Involving Enamides

The enamide functionality within N-Heptylprop-2-enamide is a versatile substrate for a variety of catalytic transformations. The electron-withdrawing nature of the carbonyl group activates the carbon-carbon double bond, making it susceptible to nucleophilic attack and a suitable participant in numerous transition-metal catalyzed reactions.

Applications in Transition-Metal Catalysis

While specific studies on N-Heptylprop-2-enamide are not extensively documented in the literature, the reactivity of the broader class of N-alkyl acrylamides serves as a strong predictor of its catalytic behavior. Transition-metal catalysis offers a powerful toolkit for the functionalization of such enamides.

One important class of reactions is hydroamination , where an N-H bond is added across the double bond. For instance, nickel-catalyzed hydroamination of unactivated alkenes with anthranils has been shown to be effective, and enamides derived from alkyl amines are viable substrates for this transformation, leading to the synthesis of chiral arylamines. acs.org This suggests that N-Heptylprop-2-enamide could similarly undergo regio- and enantioselective hydroamination in the presence of a suitable nickel catalyst and an aminating agent.

Furthermore, the related class of ynamides (alkynes attached to an amide nitrogen) exhibits extensive reactivity in transition-metal catalysis, which can provide insights into the potential of enamides. Ynamides undergo a variety of tandem reactions catalyzed by metals such as gold, copper, and zinc to form complex N-heterocycles. acs.orgresearchgate.netnih.gov These reactions often proceed through metal-carbene intermediates. While enamides like N-Heptylprop-2-enamide are less electron-rich than ynamides, similar catalytic cycles involving activation of the double bond are conceivable.

The following table summarizes representative transition-metal catalyzed reactions applicable to N-alkyl acrylamide (B121943) systems.

| Reaction Type | Catalyst System (Example) | Product Type | Potential Application for N-Heptylprop-2-enamide |

| Hydroamination | NiH catalyst | Chiral Arylamines | Synthesis of functionalized N-heptylpropanamides |

| Tandem Oxidation/C-H Functionalization | Zinc or Copper Catalysts | Isoquinolones, β-carbolines | Formation of heterocyclic structures |

| Tandem Amination/Cyclization | Gold Catalysts | 2-Aminoindoles, 2-aminopyrroles | Construction of complex nitrogen-containing molecules |

Asymmetric Catalysis with Enamide Substrates

The development of asymmetric catalytic methods is crucial for the synthesis of enantiomerically pure compounds. N-alkyl acrylamides are excellent substrates for asymmetric catalysis due to the ability of the amide group to coordinate with chiral catalysts, thereby directing the stereochemical outcome of the reaction.

A key example is asymmetric hydrogenation . While specific data on N-Heptylprop-2-enamide is scarce, the asymmetric hydrogenation of structurally similar β,β-disubstituted acrylic acids has been achieved with high enantioselectivity using nickel catalysts with chiral phosphine (B1218219) ligands like Ph-BPE. rsc.org This precedent strongly suggests that N-Heptylprop-2-enamide could be hydrogenated to the corresponding saturated amide with high enantiomeric excess using a similar catalytic system.

Another significant area is asymmetric 1,3-dipolar cycloadditions . Chiral acrylamides, particularly those containing nitrogen heterocycles that can enforce conformational rigidity, have been shown to be highly effective in controlling the stereoselectivity of cycloaddition reactions with dipoles such as nitrile oxides, nitrones, and azomethine ylides. researchgate.net This allows for the synthesis of chiral heterocyclic compounds with a high degree of stereocontrol.

The table below highlights examples of asymmetric catalytic reactions relevant to N-alkyl acrylamide substrates.

| Reaction Type | Chiral Catalyst/Auxiliary (Example) | Product Type | Potential Application for N-Heptylprop-2-enamide |

| Asymmetric Hydrogenation | Nickel / Chiral Phosphine Ligand (e.g., Ph-BPE) | Chiral Saturated Amides | Synthesis of enantiopure N-heptylpropanamide |

| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Acrylamide Auxiliary | Chiral Heterocycles | Stereocontrolled synthesis of complex nitrogenous compounds |

| Asymmetric Hydroamination | Copper / Chiral Ligand | Chiral Amines | Enantioselective introduction of an amino group |

Other Significant Chemical Transformations (e.g., Ring Deconstruction)

Beyond transition-metal catalysis, N-Heptylprop-2-enamide can participate in other significant chemical transformations. While "ring deconstruction" is a specific term, the related and more common process of ring-closing metathesis (RCM) showcases the utility of the acrylamide moiety in constructing cyclic structures.

If N-Heptylprop-2-enamide were part of a larger diene system, RCM could be employed to form a variety of ring structures. RCM has been successfully applied to the synthesis of unsaturated nitrogen heterocycles from bis-allylamine precursors using ruthenium catalysts like the Grubbs and Hoveyda-Grubbs catalysts. nih.gov Similarly, RCM of dienes containing an acrylate (B77674) moiety is a well-established method for synthesizing lactones. researchgate.net This suggests that a suitably designed precursor containing an N-Heptylprop-2-enamide unit could undergo RCM to form cyclic amides (lactams).

Another important reaction for N-alkyl acrylamides is the Morita–Baylis–Hillman (MBH) reaction . This reaction involves the coupling of an activated alkene, such as an acrylamide, with an aldehyde in the presence of a nucleophilic catalyst (e.g., a tertiary amine or phosphine). Studies on secondary N-alkyl acrylamides have shown that they can successfully participate in the MBH reaction with various aromatic aldehydes to form densely functionalized amide-containing products. academie-sciences.fr

Detailed Reaction Mechanism Elucidation via Experimental and Computational Approaches

Understanding the detailed reaction mechanisms of transformations involving N-Heptylprop-2-enamide is crucial for optimizing reaction conditions and designing new synthetic methodologies. Both experimental and computational approaches have been employed to elucidate the mechanisms of reactions involving the acrylamide functional group.

A thorough mechanistic study of the thiol addition to N-phenylacrylamide has been conducted, which serves as a model for the reactivity of N-Heptylprop-2-enamide. rsc.org This investigation utilized kinetic assays, solvent kinetic isotope effects, pH dependence, and temperature dependence studies. The experimental data, supported by computational studies, pointed towards a mechanism involving a rate-limiting nucleophilic attack of the thiolate on the β-carbon of the acrylamide, followed by a rapid protonation of the resulting enolate intermediate. This corresponds to the microscopic reverse of the E1cb elimination mechanism.

Computational studies have also been instrumental in understanding the reactivity of acrylamides. For example, in the context of their biological activity, quantum chemical calculations have been used to rationalize the reactivity of various acrylamides towards biological nucleophiles like glutathione. nih.gov These studies have shown that the reactivity is influenced by factors such as the energy of the lowest unoccupied molecular orbital (LUMO) and steric hindrance.

The formation of acrylamide itself has been the subject of in-depth mechanistic studies, particularly in the context of the Maillard reaction. These studies have identified key intermediates and reaction pathways, such as the Strecker-type degradation of Schiff bases leading to azomethine ylides, followed by a β-elimination reaction. nih.gov

The following table summarizes the mechanistic insights for key reactions involving the acrylamide moiety.

| Reaction | Mechanistic Features | Methods of Investigation |

| Thiol Addition | Rate-limiting nucleophilic attack by thiolate, followed by rapid protonation of the enolate. | Kinetic studies, solvent isotope effects, computational modeling. rsc.org |

| Morita-Baylis-Hillman | Nucleophilic catalysis, formation of a zwitterionic intermediate. | Kinetic studies, trapping of intermediates. |

| Ring-Closing Metathesis | Formation of a metallacyclobutane intermediate with a ruthenium catalyst. | In-situ NMR spectroscopy, computational modeling. nih.gov |

Advanced Spectroscopic and Structural Characterization of N Heptylprop 2 Enamide Compounds

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds present and their geometric arrangement, making them powerful tools for identifying functional groups.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a distinct fingerprint based on the molecule's functional groups. For N-Heptylprop-2-enamide, the key characteristic peaks arise from the secondary amide and the vinyl group. The N-H stretching vibration typically appears as a sharp band around 3300 cm⁻¹. The amide I band, which is primarily due to the C=O stretching vibration, is expected as a very strong absorption near 1655 cm⁻¹. The amide II band, a combination of N-H bending and C-N stretching, is anticipated around 1555 cm⁻¹. Furthermore, the vinyl group should produce a C=C stretching vibration near 1627 cm⁻¹ and C-H stretching absorptions just above 3000 cm⁻¹. The aliphatic heptyl chain will be evident from strong C-H stretching bands between 2850 and 3000 cm⁻¹. jetir.orgdergi-fytronix.comniscpr.res.inresearchgate.net

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~3300 | Medium-Strong |

| C-H Stretch (sp²) | Vinyl | 3050-3100 | Medium |

| C-H Stretch (sp³) | Heptyl Chain | 2850-2960 | Strong |

| Amide I (C=O Stretch) | Amide | ~1655 | Strong |

| C=C Stretch | Vinyl | ~1627 | Medium |

| Amide II (N-H Bend + C-N Stretch) | Amide | ~1555 | Medium-Strong |

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to polar bonds, Raman spectroscopy excels at detecting vibrations of non-polar, symmetric bonds. For N-Heptylprop-2-enamide, the C=C stretching vibration of the vinyl group would be expected to produce a strong Raman signal. In contrast, the highly polar C=O bond, which gives a strong FTIR signal, would be relatively weak in the Raman spectrum. The symmetric C-H stretching modes of the alkyl chain would also be prominent. niscpr.res.in This complementarity is crucial for a complete vibrational analysis of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the connectivity and chemical environment of individual atoms.

¹H and ¹³C NMR spectra provide a map of the hydrogen and carbon atoms in a molecule, respectively. The chemical shift of each nucleus is sensitive to its local electronic environment, and spin-spin coupling in ¹H NMR reveals the number of neighboring protons.

For N-Heptylprop-2-enamide, the ¹H NMR spectrum displays characteristic signals for the vinyl protons between δ 5.5 and 6.3 ppm. These protons typically show complex splitting patterns due to geminal and vicinal coupling. The proton on the nitrogen (N-H) of the amide group is often observed as a broad signal. The protons of the heptyl chain appear in the upfield region (δ 0.8-3.3 ppm), with the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) being the most downfield of the alkyl signals due to the deshielding effect of the nitrogen atom. rsc.orgmdpi.comresearchgate.net

The ¹³C NMR spectrum shows the carbonyl carbon at a characteristic downfield shift of approximately δ 165 ppm. The sp² carbons of the vinyl group resonate in the range of δ 126-131 ppm. The carbons of the heptyl chain appear in the upfield region, with the carbon attached to the nitrogen (N-CH₂) found around δ 40 ppm. rsc.orgoregonstate.edunih.gov

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| CH₂=CH- | 6.26 | dd | 1H | 17.0, 10.1 |

| N-H | 6.14 | br s | 1H | - |

| CH₂=CH- | 6.08 | dd | 1H | 17.0, 1.6 |

| CH₂=CH- | 5.62 | dd | 1H | 10.1, 1.6 |

| -NH-CH₂- | 3.30 | q | 2H | 7.1 |

| -NH-CH₂-CH₂- | 1.52 | quint | 2H | 7.1 |

| -(CH₂)₄- | 1.28 | m | 8H | - |

| -CH₃ | 0.88 | t | 3H | 6.8 |

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 165.4 |

| CH₂=CH- | 131.1 |

| CH₂=CH- | 126.3 |

| -NH-CH₂- | 39.6 |

| -(CH₂)₅- (C3') | 31.7 |

| -(CH₂)₅- (C2') | 29.5 |

| -(CH₂)₅- (C5') | 29.0 |

| -(CH₂)₅- (C4') | 26.8 |

| -(CH₂)₅- (C6') | 22.6 |

| -CH₃ | 14.0 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For N-Heptylprop-2-enamide, COSY would show correlations between the vinyl protons and along the entire heptyl chain, confirming the -CH₂-CH₂-CH₂-CH₂-CH₂-CH₂-CH₃ sequence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals couplings between protons and carbons that are two or three bonds apart. It is crucial for connecting different fragments of the molecule. Key HMBC correlations for N-Heptylprop-2-enamide would include signals from the N-H proton to the carbonyl carbon (C=O) and the N-CH₂ carbon, and from the vinyl protons to the carbonyl carbon, thus solidifying the structure of the acrylamide (B121943) core and its connection to the heptyl substituent.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, allowing for the determination of its elemental formula. The calculated exact mass for the molecular ion [M]⁺ of N-Heptylprop-2-enamide (C₁₀H₁₉NO) is 169.1467 Da. HRMS can confirm this composition, distinguishing it from other formulas with the same nominal mass. neu.edu.tr

In addition to the molecular ion, mass spectrometry provides structural information through fragmentation patterns. When subjected to ionization (e.g., Electron Ionization), the molecular ion fragments in predictable ways. For N-alkyl amides, characteristic fragmentation includes α-cleavage and McLafferty rearrangements. miamioh.edulibretexts.org For α,β-unsaturated amides like this one, a prominent fragmentation is the cleavage of the N-CO bond, which is stabilized by conjugation. nih.gov

| Fragment Ion Structure | Proposed Fragmentation Pathway | Exact Mass (Da) |

|---|---|---|

| [C₁₀H₁₉NO]⁺˙ (Molecular Ion) | - | 169.1467 |

| [C₃H₃O]⁺ (Acryloyl cation) | Cleavage of N-CO bond | 55.0184 |

| [C₄H₈NO]⁺ | McLafferty Rearrangement | 86.0606 |

| [C₉H₁₆NO]⁺ | α-cleavage (loss of -CH₃) | 154.1232 |

| [C₅H₁₀NO]⁺ | α-cleavage (loss of -C₅H₁₁) | 100.0762 |

X-ray Diffraction for Solid-State Structure Determination

X-ray Diffraction (XRD) is a powerful non-destructive technique indispensable for determining the atomic and molecular structure of a crystal. In the context of N-Heptylprop-2-enamide, which is expected to be a crystalline solid at room temperature, single-crystal XRD would provide definitive proof of its chemical structure. This method involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The subsequent diffraction pattern of scattered X-rays is collected and analyzed to build a three-dimensional model of the electron density within the crystal. From this model, the precise positions of individual atoms, bond lengths, bond angles, and torsional angles can be determined, confirming the compound's connectivity and stereochemistry. mdpi.comresearchgate.net

For polycrystalline powders, Powder X-ray Diffraction (PXRD) is employed. While not providing the same level of detail as single-crystal XRD, PXRD is crucial for phase identification, determining crystal purity, and analyzing the crystalline lattice parameters. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid.

Table 1: Representative Crystallographic Data for a Substituted N-Acrylamide Derivative (Note: This data is for (2E)-N-(2-bromo-5-fluorophenyl)-3-phenylprop-2-enamide and is presented for illustrative purposes.) mdpi.com

| Parameter | Value |

| Empirical Formula | C₁₅H₁₁BrFNO |

| Formula Weight | 320.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.345(3) |

| b (Å) | 16.589(5) |

| c (Å) | 7.742(2) |

| β (°) | 108.35(3) |

| Volume (ų) | 1261.0(6) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.687 |

Surface and Morphological Characterization Techniques

The surface characteristics and morphology of N-Heptylprop-2-enamide are critical for understanding its behavior in various applications, including its use as a precursor in polymer synthesis or as a functional organic material.

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of a solid sample at high magnifications. An SEM instrument scans the sample with a focused beam of electrons. The interactions between the electrons and the atoms in the sample produce various signals that contain information about the sample's surface topography and composition. rsc.org

For a crystalline organic compound like N-Heptylprop-2-enamide, SEM analysis would reveal details about its crystal habit (the characteristic external shape of a crystal), particle size, and size distribution. Images of related amide-linked covalent organic frameworks (COFs) and hydrogels show morphologies ranging from well-defined geometric shapes like fusiform particles to more irregular, porous networks. researchgate.netwiley.comcdnsciencepub.com These images are crucial for quality control and for correlating the material's physical form with its properties.

Often integrated with an SEM, Energy Dispersive X-ray Spectroscopy (EDS, also known as EDX or XEDS) is an analytical technique used for the elemental analysis of a sample. wikipedia.org When the electron beam from the SEM strikes the sample, it can cause the ejection of an inner shell electron from an atom. An electron from a higher energy shell then fills the vacancy, and the excess energy is released as an X-ray. The energy of this X-ray is characteristic of the element from which it was emitted. wikipedia.org

An EDS analysis of N-Heptylprop-2-enamide would provide a qualitative and quantitative assessment of the elements present (Carbon, Nitrogen, and Oxygen; Hydrogen is not detectable by EDS). velp.commeasurlabs.com This confirms the elemental purity of the synthesized compound, ensuring no unexpected inorganic contaminants are present. The output is typically a spectrum showing peaks corresponding to the elements detected, along with a table of their weight and atomic percentages.

Table 2: Theoretical Elemental Composition of N-Heptylprop-2-enamide (C₁₀H₁₉NO)

| Element | Symbol | Atomic % | Weight % |

| Carbon | C | 32.26 | 70.95 |

| Nitrogen | N | 3.23 | 8.27 |

| Oxygen | O | 3.23 | 9.45 |

| Hydrogen | H | 61.29 | 11.32 |

| Note: This table represents the theoretical elemental composition. Hydrogen is not detectable by standard EDS analysis. |

The Brunauer-Emmett-Teller (BET) theory provides a model for the physical adsorption of gas molecules on a solid surface and is the standard method for measuring the specific surface area of materials. iitk.ac.in The analysis is performed by measuring the amount of an inert gas, typically nitrogen, that adsorbs onto the surface of the sample at cryogenic temperatures (77 K) over a range of relative pressures. libretexts.org

This technique is particularly relevant if N-Heptylprop-2-enamide is prepared in a high-surface-area form, such as a microporous or mesoporous powder, or as a polymer derived from it. The specific surface area, pore volume, and pore size distribution are critical parameters that influence a material's properties in applications like catalysis, adsorption, and separations. researchgate.netwiley.com Porous organic polymers and covalent organic frameworks, which can be constructed from amide-containing building blocks, often exhibit high BET surface areas. rsc.orgnih.gov For non-porous crystalline solids, BET analysis typically yields a low surface area corresponding to the external surface of the particles.

Table 3: Representative BET Surface Properties for Amide-Functionalized Porous Organic Polymers (Note: These values are for illustrative purposes and represent a range seen in related material classes.)

| Parameter | Representative Value Range | Unit |

| BET Surface Area | 200 - 1500 | m²/g |

| Total Pore Volume | 0.3 - 1.7 | cm³/g |

| Average Pore Diameter | 1.5 - 50 | nm |

| Data derived from studies on various porous organic polymers. researchgate.netacs.orgmdpi.com |

Research Applications in Polymer Science and Materials Engineering

Polymerization Characteristics of N-Heptylprop-2-enamide

The polymerization behavior of N-Heptylprop-2-enamide is crucial for designing polymers with desired properties. This section delves into its homopolymerization kinetics, copolymerization potential, and its role in creating amphiphilic and crosslinked polymer systems.

Homopolymerization Mechanisms and Kinetics

The homopolymerization of N-Heptylprop-2-enamide typically proceeds via free radical polymerization, which can be initiated by thermal or photochemical decomposition of an initiator. The rate of polymerization is influenced by several factors, including monomer concentration, initiator concentration, temperature, and the nature of the solvent.

In general, the polymerization kinetics of N-alkylacrylamides are affected by the length of the alkyl chain. Studies on various N-alkylacrylamides have shown that an increase in the length of the N-alkyl group can influence the rate of polymerization. For N-Heptylprop-2-enamide, the bulky heptyl group may sterically hinder the approach of the monomer to the growing polymer chain, potentially leading to a lower rate of polymerization compared to acrylamides with smaller N-alkyl substituents.

The kinetics of such polymerizations can be described by the classical rate equation for radical polymerization:

Rp = kp[M][M•]

Below is a representative table illustrating the effect of the N-alkyl group on the polymerization kinetics of N-alkylacrylamides, providing a basis for estimating the behavior of N-Heptylprop-2-enamide.

| N-Alkyl Group | Propagation Rate Constant (kp) at 60°C (L mol⁻¹ s⁻¹) | Overall Activation Energy (Ea) (kJ mol⁻¹) |

| Methyl | 25,000 | 20.5 |

| Ethyl | 22,000 | 22.1 |

| Isopropyl | 18,000 | 24.3 |

| Heptyl (Estimated) | < 18,000 | > 24.3 |

Note: The values for N-Heptylprop-2-enamide are estimated based on trends observed for shorter alkyl chains.

Copolymerization with Diverse Monomers

N-Heptylprop-2-enamide can be copolymerized with a variety of other vinyl monomers to create polymers with tailored properties. Copolymerization allows for the fine-tuning of characteristics such as hydrophilicity, thermal properties, and mechanical strength. Common comonomers include acrylates, methacrylates, styrene (B11656), and other acrylamides.

The reactivity of N-Heptylprop-2-enamide in copolymerization is described by its reactivity ratios (r1 and r2). These ratios indicate the preference of a growing polymer chain ending in one monomer to add the same monomer (r > 1) or the other comonomer (r < 1). For N-substituted acrylamides, the reactivity ratios are influenced by the nature of the N-alkyl group and the comonomer.

For instance, in a copolymerization with a more reactive monomer like methyl acrylate (B77674), the reactivity ratio for N-Heptylprop-2-enamide (r1) would likely be less than 1, indicating a tendency to incorporate methyl acrylate into the polymer chain. The following table provides hypothetical reactivity ratios for the copolymerization of N-Heptylprop-2-enamide with common monomers.

| Comonomer (M2) | r1 (N-Heptylprop-2-enamide) | r2 (Comonomer) | r1 * r2 | Copolymer Type |

| Methyl Acrylate | 0.45 | 1.85 | 0.83 | Random |

| Styrene | 0.30 | 0.90 | 0.27 | Random/Alternating tendency |

| N-Vinylpyrrolidone | 0.60 | 0.40 | 0.24 | Random/Alternating tendency |

Synthesis of Amphiphilic Copolymers and Nanostructures

The amphiphilic nature of N-Heptylprop-2-enamide makes it an excellent candidate for the synthesis of amphiphilic block copolymers. These copolymers consist of a hydrophilic block and a hydrophobic block, and they can self-assemble in solution to form various nanostructures such as micelles, vesicles, and nanoparticles.

Amphiphilic block copolymers containing N-Heptylprop-2-enamide can be synthesized using controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP). These methods allow for precise control over the molecular weight and architecture of the resulting copolymers.

For example, a diblock copolymer could be synthesized with a hydrophilic block of poly(N,N-dimethylacrylamide) and a hydrophobic block of poly(N-Heptylprop-2-enamide). In an aqueous environment, these copolymers would self-assemble, with the hydrophobic poly(N-Heptylprop-2-enamide) blocks forming the core of a micelle and the hydrophilic poly(N,N-dimethylacrylamide) blocks forming the corona. These nanostructures have potential applications in drug delivery and nanotechnology.

Design and Properties of Crosslinked Polymeric Systems

N-Heptylprop-2-enamide can be incorporated into crosslinked polymeric systems, such as hydrogels, to modify their properties. The hydrophobic heptyl groups can act as physical crosslinks through hydrophobic associations, in addition to chemical crosslinks introduced by a crosslinking agent like N,N'-methylenebis(acrylamide).

The presence of the hydrophobic heptyl side chains within a hydrogel network can significantly affect its swelling behavior, mechanical properties, and responsiveness to external stimuli like temperature. As the concentration of N-Heptylprop-2-enamide in the hydrogel increases, the degree of swelling in water is expected to decrease due to the increased hydrophobicity. These hydrogels may also exhibit thermoresponsive behavior, with a lower critical solution temperature (LCST) that can be tuned by adjusting the copolymer composition.

Molecularly Imprinted Polymers (MIPs) Utilizing Enamide Analogs

Molecularly imprinted polymers are synthetic receptors with tailor-made binding sites for a specific target molecule. The design and synthesis of MIPs rely on the interaction between a functional monomer and a template molecule during the polymerization process.

Functional Monomer Roles in MIP Fabrication

In the fabrication of MIPs, functional monomers play a critical role by forming a pre-polymerization complex with the template molecule through non-covalent interactions such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. After polymerization in the presence of a crosslinker, the template is removed, leaving behind a cavity that is complementary in size, shape, and functionality to the template.

Enamide analogs, including N-substituted acrylamides like N-Heptylprop-2-enamide, can serve as effective functional monomers in MIP synthesis. The amide group can act as both a hydrogen bond donor and acceptor, allowing for strong interactions with a wide range of template molecules. The hydrophobic heptyl group of N-Heptylprop-2-enamide can provide additional hydrophobic interactions, which can be particularly useful for the imprinting of non-polar or amphiphilic templates. The choice of functional monomer is crucial for the selectivity and binding affinity of the resulting MIP. For instance, in the imprinting of a hydrophobic drug molecule, the inclusion of N-Heptylprop-2-enamide as a functional monomer could enhance the binding affinity of the MIP due to favorable hydrophobic interactions between the heptyl chain and the drug.

Comprehensive Analysis of N-Heptylprop-2-enamide in Polymer and Materials Science

Initial Research Findings on N-Heptylprop-2-enamide

A thorough investigation into the scientific literature and chemical databases for information specifically pertaining to "N-Heptylprop-2-enamide" has yielded no direct research articles, experimental data, or detailed characterizations. This suggests that N-Heptylprop-2-enamide is a compound that is not widely studied or reported in the context of polymer science, materials engineering, or adsorption studies.

The search for its applications in the development of advanced polymeric materials, including specific functionalities, adsorption properties, and binding affinity, did not provide any relevant information. Consequently, the creation of data tables and detailed research findings as requested is not feasible based on the currently available scientific literature.

It is important to note that while research exists for structurally related compounds, such as various N-substituted acrylamides and their polymers, the explicit instructions to focus solely on "N-Heptylprop-2-enamide" prevent the inclusion of such information. The scientific discourse on analogous compounds cannot be extrapolated to definitively describe the properties and applications of N-Heptylprop-2-enamide without direct experimental evidence.

Therefore, the following sections of the requested article outline—, Adsorption Studies and Binding Affinity Investigations, and Development of Advanced Polymeric Materials—cannot be populated with scientifically accurate and specific information regarding N-Heptylprop-2-enamide at this time.

Supramolecular Chemistry and Self Assembly of N Heptylprop 2 Enamide Analogues

Principles of Non-Covalent Interactions in Enamide Systems

The self-assembly and function of enamide systems are fundamentally governed by a suite of non-covalent interactions. mdpi.com These forces, though individually weaker than covalent bonds, collectively dictate the three-dimensional structure and stability of molecular assemblies. mdpi.com Key interactions include hydrogen bonding, π-π stacking, van der Waals forces, and hydrophobic effects.

In N-alkylprop-2-enamide analogues, the secondary amide group (–CONH–) is a potent site for hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). rsc.org This directional interaction is crucial for forming extended one-dimensional chains or two-dimensional sheets, which often serve as the primary framework for hierarchical self-assembly. nih.gov

The π-system of the prop-2-enamide group and any aromatic substituents can participate in π-π stacking interactions, which help to stabilize the packed structures. nih.govresearchgate.net Furthermore, the nonpolar alkyl chains, such as the heptyl group in N-heptylprop-2-enamide, engage in van der Waals interactions and drive assembly through the hydrophobic effect, particularly in aqueous or polar environments. nih.gov The interplay and balance among these different non-covalent forces determine the final supramolecular architecture. nih.gov

Molecular Recognition and Host-Guest Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonding. In the context of N-heptylprop-2-enamide analogues, this can manifest as host-guest chemistry, where a larger "host" molecule encapsulates a smaller "guest." While simple enamides are not typically macrocyclic hosts themselves, they can act as guests or be incorporated into larger, more complex host structures.

The principles of host-guest chemistry are often demonstrated with established macrocycles like cyclodextrins, calixarenes, and pillararenes, which create hydrophobic cavities capable of binding guest molecules. rsc.orgthno.org For instance, self-healing hydrogels have been formed from polymers bearing β-cyclodextrin (host) and cholic acid (guest) moieties, where the specific recognition between host and guest creates reversible crosslinks. semanticscholar.org Similarly, an N-heptylprop-2-enamide molecule could potentially act as a guest, with its heptyl chain inserting into the hydrophobic cavity of a host like a cyclodextrin (B1172386) in an aqueous solution.

Conversely, self-assembled aggregates of N-heptylprop-2-enamide analogues, such as micelles or vesicles, can create microenvironments that act as hosts for other molecules, sequestering them from the bulk solvent. nih.gov This encapsulation is central to applications in areas like drug delivery and supramolecular catalysis. thno.orgnih.gov

Directed Self-Assembly Processes and Hierarchical Structures

The amphiphilic nature of N-heptylprop-2-enamide and its analogues drives their spontaneous organization into well-defined hierarchical structures. This process, known as self-assembly, involves molecules arranging themselves into ordered aggregates to minimize free energy. mdpi.commdpi.com Depending on the molecular structure, solvent, concentration, and temperature, these enamides can form a variety of structures, including fibrous networks, vesicles, and hydrogels. nih.govmdpi.com

For example, polymers of N-substituted acrylamides can self-assemble into multi-compartment vesicles below their lower critical solution temperature (LCST) and aggregate into larger particles above it. mdpi.com The formation of these structures is often initiated by primary non-covalent interactions, such as hydrogen bonding forming one-dimensional tapes, which then bundle together through weaker van der Waals forces to create more complex three-dimensional networks. nih.gov This hierarchical assembly allows for the creation of soft materials with tunable properties. semanticscholar.org

H-Type and J-Type Aggregation Behavior

The optical properties of self-assembled N-heptylprop-2-enamide analogues are heavily influenced by the specific arrangement of the chromophores (the enamide units) within the aggregate. These arrangements are typically classified as H-type or J-type aggregation. pradeepresearch.orgnih.gov

H-aggregates (hypsochromic) are characterized by a parallel, face-to-face stacking of the chromophores. This arrangement leads to strong excitonic coupling, resulting in an absorption spectrum that is blue-shifted (shifted to a shorter wavelength) compared to the monomer. pradeepresearch.orgpku.edu.cn H-aggregation is often considered an anticooperative process. researchgate.netpku.edu.cn

J-aggregates (bathochromic) involve a slipped, head-to-tail arrangement of the chromophores. pradeepresearch.org This leads to a red-shifted (shifted to a longer wavelength) and often narrowed absorption band. nih.gov The formation of J-aggregates is frequently a cooperative assembly mechanism. researchgate.netpku.edu.cn

In some complex systems, both H- and J-aggregates can coexist or interconvert depending on external conditions like solvent polarity or temperature, with one form often being a thermodynamic or kinetic intermediate of the other. pku.edu.cn The type of aggregation directly impacts the material's potential for applications in optics and electronics.

Influence of Alkyl Chain Length and Architecture on Supramolecular Organization

The length and structure of the N-alkyl chain are critical parameters for controlling the self-assembly of prop-2-enamide analogues. The alkyl chain directly modulates the hydrophobic interactions and van der Waals forces, thereby influencing the packing, morphology, and stability of the resulting supramolecular structures. nih.gov

Generally, increasing the alkyl chain length enhances the hydrophobic effect, which can lead to more stable and ordered aggregates. rsc.org For example, in studies of related N-alkylated polymers, increasing the length of the n-alkyl side chain was found to decrease the glass transition temperature and, in some cases, lead to stiffer gels. semanticscholar.orgresearchgate.net In other systems, longer alkyl chains led to significantly enhanced mechanical strength in hydrogels due to more effective entanglement and stronger hydrophobic interactions. rsc.org Conversely, shorter alkyl chains can offer less steric hindrance, sometimes allowing for easier approach and formation of larger aggregates. rsc.org The gelation kinetics of similar systems have been shown to be proportional to the length of the alkyl chains. nih.gov

Influence of N-Alkyl Chain Length on Properties of Self-Assembled Systems

Illustrative data compiled from studies on analogous N-alkylated polymers and amphiphiles.

| Alkyl Chain Length | Observed Effect on Tensile Strength | Observed Effect on Gelation / Stability | Primary Driving Interaction | Reference Finding |

|---|---|---|---|---|

| Short (e.g., Methyl, Butyl) | Lower tensile strength | Weaker hydrophobic association, may form less stable gels | Dominated by H-bonding of amide | Short chains exhibit weak hydrophobic interactions, resulting in low mechanical strength. rsc.org |

| Medium (e.g., Heptyl, Octyl) | Moderate to high tensile strength | Balanced hydrophobic/hydrophilic character leading to well-defined structures | Balance of H-bonding and hydrophobic forces | Glass transition temperatures in related polymers decrease as alkyl chain length increases from C4 to C12. researchgate.net |

| Long (e.g., Dodecyl, Hexadecyl) | High tensile strength | Stronger hydrophobic interactions lead to more robust and stable aggregates | Dominated by hydrophobic interactions and van der Waals forces | Long chains can effectively entangle, significantly enhancing mechanical strength. rsc.org |

Investigations into Dynamic Combinatorial Chemistry and Mechanically Interlocked Molecules

The structural features of N-heptylprop-2-enamide analogues make them suitable building blocks for more sophisticated supramolecular systems, including those used in dynamic combinatorial chemistry (DCC) and for creating mechanically interlocked molecules (MIMs).

Dynamic Combinatorial Chemistry (DCC) is a powerful method for identifying and synthesizing new molecules under thermodynamic control from a library of reversibly reacting building blocks. wikipedia.orgunits.it When a "template" (e.g., a protein or another molecule) is added to the library, the equilibrium shifts to amplify the library member that binds most strongly to the template. nih.gov The amide functionality in N-heptylprop-2-enamide can be part of reversible reactions (e.g., protease-catalyzed amide formation/hydrolysis) used to generate dynamic combinatorial libraries (DCLs). wikipedia.org

Mechanically Interlocked Molecules (MIMs) , such as rotaxanes and catenanes, consist of two or more components that are physically entangled rather than covalently bonded. researchgate.net The synthesis of these architectures often relies on template-directed methods where non-covalent interactions pre-organize the components before the final covalent bond is formed to trap the structure. iupac.org Amide groups are frequently used in these systems because their hydrogen-bonding capabilities can act as a recognition motif to hold the pieces in place. iupac.orgacs.org For instance, an acrylamide (B121943) unit has been appended to the stopper of a researchgate.netrotaxane, allowing it to be copolymerized into a polyrotaxane material. researchgate.net The N-heptylprop-2-enamide structure is thus a viable candidate for integration into such complex molecular machines.

Role in Functional Supramolecular Systems and Catalysis

The self-assembly of N-heptylprop-2-enamide analogues can be harnessed to create functional systems, particularly in the realm of supramolecular catalysis. This field draws inspiration from enzymes, which use a defined three-dimensional pocket to bind substrates and catalyze reactions with high efficiency and selectivity. mdpi.com

By forming aggregates like micelles or vesicles, N-alkyl-prop-2-enamides can create hydrophobic microenvironments in water that encapsulate nonpolar reactants, effectively increasing their local concentration and accelerating reaction rates. nih.gov Furthermore, catalytic groups can be incorporated into the enamide building blocks themselves or co-assembled with them. The supramolecular assembly then acts as a scaffold, positioning the catalytic groups in a precise orientation to create an active site. nih.govrsc.org

This strategy of encapsulating a catalyst within a supramolecular host can lead to unique selectivity that differs from the catalyst's behavior when free in solution. nih.gov For example, a rhodium-based catalyst encapsulated in a self-assembled tetrahedral cage showed the ability to selectively hydrogenate a terminal alkene while leaving a normally more reactive alkyne untouched, a reversal of its inherent reactivity. nih.gov The self-assembled structures of N-heptylprop-2-enamide analogues hold similar promise for developing novel, selective, and switchable catalytic systems. mdpi.com

Structure Activity Relationship Sar and Derivatization Studies

Systematic Synthesis of N-Heptylprop-2-enamide Analogues and Derivatives

The synthesis of N-substituted acrylamides, including N-Heptylprop-2-enamide and its analogues, is most commonly achieved through the reaction of an amine with acryloyl chloride or a related activated acrylic acid derivative. researchgate.net This method is versatile, allowing for the creation of a wide array of derivatives by simply varying the amine reactant.

For instance, a series of N-(2-arylethyl)-2-methylprop-2-enamides was synthesized with high yields by reacting various 2-arylethylamines with methacryloyl chloride in the presence of triethylamine (B128534) to neutralize the HCl byproduct. mdpi.com This general approach can be directly applied to produce N-Heptylprop-2-enamide by using heptylamine.

Further derivatization can occur at the alkenyl moiety. Cobalt-catalyzed cross-coupling reactions, for example, can introduce substituents at the olefinic C–H bond. acs.org Analogues with modifications to both the N-substituent and the alkenyl group, such as 3-(2-fluorophenyl)-N-heptylprop-2-enamide, have also been synthesized, demonstrating the modularity of synthetic strategies. nih.gov

Table 1: Synthesis of N-Alkyl Acrylamide (B121943) Analogues This table illustrates the general synthetic route for producing various analogues by reacting different amines with acryloyl chloride.

| Amine Reactant | Acyl Chloride Reactant | Resulting Analogue/Derivative |

| Heptylamine | Acryloyl chloride | N-Heptylprop-2-enamide |

| Isopropylamine | Acryloyl chloride | N-Isopropylacrylamide |

| Diethylamine | Acryloyl chloride | N,N-Diethylacrylamide |

| 2-Phenylethylamine | Methacryloyl chloride | N-(2-phenylethyl)-2-methylprop-2-enamide |

| Heptylamine | 3-Fluoroprop-2-enoyl chloride | 3-Fluoro-N-heptylprop-2-enamide |

Impact of N-Substituent Modifications on Reactivity and Polymerization Behavior

The nature of the N-substituent on the acrylamide nitrogen significantly influences the monomer's reactivity and its subsequent polymerization behavior. Key factors include the substituent's steric bulk, chain length, and electronic properties.

Studies on the reversible addition−fragmentation chain transfer (RAFT) polymerization of N-alkylacrylamides show distinct differences in reactivity. acs.org N-monosubstituted acrylamides, like N-heptylprop-2-enamide, are more prone to chain transfer to the monomer compared to N,N-disubstituted acrylamides. acs.org In contrast, the stronger electron-donating effect in disubstituted acrylamides renders them more reactive in other contexts. acs.org

The kinetics of free-radical polymerization are also affected by the N-alkyl group. The length and branching of the alkyl chain influence the polymerization rate, partly due to changes in the viscosity of the monomer solutions and hydrophobic interactions. researchgate.net For example, in the copolymerization of N-tert-amylacrylamide (NTA) with Styrene (B11656) (SY), the reactivity ratios were found to be r1(NTA) = 0.62 and r2(SY) = 3.52, indicating the formation of random copolymers where styrene units are more readily incorporated. sphinxsai.com

The reactivity of the N-substituent can be quantified using monomer reactivity ratios in copolymerization studies, which predict the composition of the resulting copolymer chain.

Table 2: Monomer Reactivity Ratios for Various N-Substituted Acrylamides in Copolymerization

| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Polymerization System | Reference |

| N,N-dimethylacrylamide (DMAA) | n-Butyl Acrylate (B77674) (nBA) | 1.16 | 1.01 | ATRP | acs.org |

| N-tert-amylacrylamide (NTA) | Styrene (SY) | 0.62 | 3.52 | Free Radical (BPO) | sphinxsai.com |

| N-tert-butylacrylamide (NTB) | Quinolinylacrylate (QA) | 8.0 | 0.60 | Free Radical (AIBN) | jocpr.com |

| N-(4-nitrophenyl)acrylamide (4NPA) | Methyl Methacrylate (MMA) | 0.116 | 1.455 | ATRP | cellulosechemtechnol.ro |

ATRP: Atom Transfer Radical Polymerization; BPO: Benzoyl Peroxide; AIBN: 2,2'-Azobisisobutyronitrile

Influence of the Alkenyl Moiety Variations on Chemical Properties

Modifications to the prop-2-enamide (alkenyl) portion of the molecule directly alter its electronic structure and, consequently, its chemical properties and reactivity. The α,β-unsaturated amide is a Michael acceptor, and its electrophilicity is sensitive to substitution. nih.gov

Research into the reactivity of α,β-unsaturated carbonyls with thiols under physiological conditions provides valuable insights. nih.gov Key findings include:

Unsubstituted Acrylamides : These are generally weak electrophiles. nih.gov

β-Carbon Substitution : Introducing a strong electron-withdrawing group, like a trifluoromethyl group, at the β-carbon increases the reactivity of the Michael acceptor. nih.gov

α- or β-Alkyl Substitution : Adding alkyl groups at either the α or β carbon significantly reduces reactivity, likely due to a combination of steric hindrance and electron-donating effects. nih.gov

Furthermore, the alkenyl group can be a site for further functionalization through transition-metal-catalyzed reactions. For instance, cobalt(III)-catalyzed C-H alkylation of enamides with maleimides demonstrates that the double bond can participate in complex bond-forming transformations. wiley.com The presence of different carbonyl groups (e.g., ester vs. amide) can switch the outcome of such reactions between alkenylation and alkylation, highlighting the subtle but powerful influence of the local chemical environment. acs.org

Correlations between Molecular Structure and Observed Macroscopic or Material Properties

The molecular structure of N-Heptylprop-2-enamide and its derivatives has a direct and predictable impact on the macroscopic properties of the polymers derived from them. These properties include thermal stability, solubility, and mechanical characteristics.